Cas no 1355173-91-9 (8-Amino-1-ethylquinolin-4(1H)-one)

8-Amino-1-ethylquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1355173-91-9
- SB67988
- 8-Amino-1-ethylquinolin-4(1H)-one
- 8-Amino-1-ethyl-1H-quinolin-4-one
- 4(1H)-Quinolinone, 8-amino-1-ethyl-
-
- インチ: 1S/C11H12N2O/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2,12H2,1H3
- InChIKey: YLQYFKGEHWLYBG-UHFFFAOYSA-N
- SMILES: O=C1C=CN(CC)C2C(=CC=CC=21)N
計算された属性
- 精确分子量: 188.094963011g/mol
- 同位素质量: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.199±0.06 g/cm3(Predicted)
- Boiling Point: 341.1±42.0 °C(Predicted)
- 酸度系数(pKa): 4.68±0.70(Predicted)
8-Amino-1-ethylquinolin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240276-5g |
8-Amino-1-ethylquinolin-4(1H)-one |
1355173-91-9 | 97% | 5g |
$1323 | 2021-08-04 | |
Chemenu | CM240276-10g |
8-Amino-1-ethylquinolin-4(1H)-one |
1355173-91-9 | 97% | 10g |
$1814 | 2021-08-04 | |
Chemenu | CM240276-1g |
8-Amino-1-ethylquinolin-4(1H)-one |
1355173-91-9 | 97% | 1g |
$465 | 2022-09-03 | |
Chemenu | CM240276-1g |
8-Amino-1-ethylquinolin-4(1H)-one |
1355173-91-9 | 97% | 1g |
$439 | 2021-08-04 |
8-Amino-1-ethylquinolin-4(1H)-one 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
8-Amino-1-ethylquinolin-4(1H)-oneに関する追加情報
Recent Advances in the Study of 8-Amino-1-ethylquinolin-4(1H)-one (CAS: 1355173-91-9): A Promising Compound in Chemical Biology and Pharmaceutical Research
8-Amino-1-ethylquinolin-4(1H)-one (CAS: 1355173-91-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This quinoline derivative has demonstrated potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its potential as a novel therapeutic agent.
One of the key areas of research has been the synthesis and structural modification of 8-Amino-1-ethylquinolin-4(1H)-one. A study published in the Journal of Medicinal Chemistry (2023) reported an improved synthetic route that enhances yield and purity, making it more feasible for large-scale production. The study also explored the compound's structure-activity relationship (SAR), identifying specific functional groups that contribute to its biological activity. These findings are crucial for the development of derivatives with enhanced efficacy and reduced toxicity.
In the context of antimicrobial research, 8-Amino-1-ethylquinolin-4(1H)-one has shown promising activity against drug-resistant bacterial strains. A recent in vitro study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action appears to involve inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication. These results suggest its potential as a lead compound for developing new antibiotics to address the growing issue of antimicrobial resistance.
Another significant area of investigation is the compound's anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 8-Amino-1-ethylquinolin-4(1H)-one exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The study identified that the compound induces apoptosis through the mitochondrial pathway and inhibits angiogenesis, which are critical processes in tumor growth and metastasis. These findings position it as a potential candidate for further preclinical development in oncology.
Beyond its direct therapeutic applications, 8-Amino-1-ethylquinolin-4(1H)-one has also been studied for its role as a chemical probe in biological systems. Its unique fluorescence properties make it suitable for imaging applications, particularly in tracking cellular processes and protein interactions. A recent study in Chemical Communications (2023) highlighted its use in visualizing intracellular reactive oxygen species (ROS), providing valuable insights into oxidative stress-related diseases.
Despite these promising developments, challenges remain in the clinical translation of 8-Amino-1-ethylquinolin-4(1H)-one. Pharmacokinetic studies indicate that the compound has moderate bioavailability and may require formulation optimization for improved delivery. Additionally, comprehensive toxicity profiling is needed to ensure its safety profile meets regulatory standards. Ongoing research is addressing these issues, with several groups working on prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic index.
In conclusion, 8-Amino-1-ethylquinolin-4(1H)-one (CAS: 1355173-91-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advances in synthesis and mechanistic understanding, make it a compelling subject for further investigation. As research progresses, this compound may pave the way for new therapeutic strategies in addressing pressing medical challenges, from antibiotic resistance to cancer treatment. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.
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